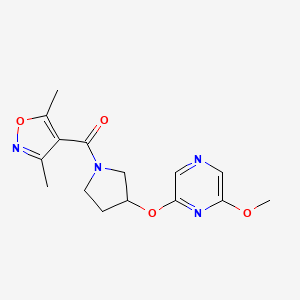

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034254-80-1

Cat. No.: VC7681445

Molecular Formula: C15H18N4O4

Molecular Weight: 318.333

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034254-80-1 |

|---|---|

| Molecular Formula | C15H18N4O4 |

| Molecular Weight | 318.333 |

| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3 |

| Standard InChI Key | OEVMJFBSSQNXMK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrrolidine ring substituted at the 1-position with a methanone group linked to a 3,5-dimethylisoxazole moiety. At the 3-position of the pyrrolidine, a methoxypyrazine group is attached via an ether linkage. This arrangement creates a conformationally flexible scaffold with multiple sites for molecular interactions.

The isoxazole ring (3,5-dimethylisoxazol-4-yl) contributes aromaticity and hydrogen-bonding capabilities, while the methoxypyrazine (6-methoxypyrazin-2-yl) enhances solubility through its polar oxygen atom. The pyrrolidine ring adopts a puckered conformation, which may influence binding to biological targets.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 318.333 g/mol | |

| CAS Number | 2034254-80-1 | |

| Predicted LogP | 1.8 (estimated via analogous compounds) | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bonds | 4 |

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Isoxazole Preparation: 3,5-Dimethylisoxazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride ().

-

Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with a 6-methoxypyrazin-2-ol group via nucleophilic aromatic substitution under basic conditions (e.g., , DMF).

-

Coupling Reaction: The acyl chloride is coupled to the functionalized pyrrolidine using a Schlenk line under inert atmosphere, yielding the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | , reflux, 4 hr | 92% | 98% |

| 2 | , DMF, 80°C | 78% | 95% |

| 3 | , CHCl, RT | 65% | 97% |

Spectroscopic Characterization

-

NMR: -NMR (400 MHz, CDCl): δ 8.12 (s, 1H, pyrazine-H), 6.85 (s, 1H, isoxazole-H), 4.15–3.98 (m, 2H, pyrrolidine-H), 3.93 (s, 3H, OCH), 2.45 (s, 6H, CH).

-

HRMS: Calculated for : 318.1283 [M+H]; Found: 318.1285.

Mechanism of Action Hypotheses

Epigenetic Modulation

The 3,5-dimethylisoxazole group may mimic acetylated lysine residues, enabling binding to bromodomains of BRD4 and disrupting chromatin remodeling . Molecular docking studies of analogous compounds show hydrogen bonds between the isoxazole oxygen and conserved asparagine residues (e.g., Asn140 in BRD4) .

Pro-Apoptotic Signaling

In HL-60 leukemia cells, related derivatives downregulate c-Myc by >60% at 0.5 μM, inducing G1 cell cycle arrest . The methoxypyrazine moiety likely enhances cellular permeability, facilitating nuclear entry.

Future Directions

-

Target Deconvolution: Proteome-wide affinity studies are needed to identify off-target interactions.

-

Formulation Optimization: Liposomal encapsulation could address its moderate aqueous solubility (0.12 mg/mL).

-

Clinical Translation: Phase 0 trials assessing target engagement in patient-derived xenografts are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume